N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is a benzamide derivative featuring a 2-chlorophenyl group linked via an amide bond to an ethyl chain substituted with a 1,3-benzodioxol-5-yloxy moiety. This structure combines aromatic chlorination with a benzodioxol ring, which is known for influencing electronic properties and bioavailability. Characterization methods such as $ ^1H $ NMR, $ ^{13}C $ NMR, IR spectroscopy, and X-ray crystallography (e.g., using SHELX or ORTEP software) are critical for structural validation .
The benzodioxol group may enhance metabolic stability and binding affinity in biological systems, while the 2-chlorobenzamide moiety could contribute to hydrophobic interactions in catalytic or receptor-binding contexts. Potential applications include roles in medicinal chemistry (e.g., enzyme inhibition) or as intermediates in metal-catalyzed reactions due to directing groups .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-4-2-1-3-12(13)16(19)18-7-8-20-11-5-6-14-15(9-11)22-10-21-14/h1-6,9H,7-8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRMXEZTYAXLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body.
Mode of Action
It is known to interact with its target, the inducible nitric oxide synthase, and influence its activity. This interaction leads to changes in the production of nitric oxide, which can have various downstream effects.
Biochemical Pathways
Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its influence on nitric oxide production. By modulating the activity of Nitric oxide synthase, inducible, it can affect the levels of nitric oxide in the body, which can have various downstream effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its target. .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of insecticidal and antimicrobial applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzamide derivatives, characterized by the presence of a benzodioxole moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the functional groups present.
1. Insecticidal Activity
Recent studies have highlighted the insecticidal properties of benzodioxole derivatives. A notable study investigated the larvicidal activity of various compounds against Aedes aegypti, the primary vector for several arboviruses. Among these, derivatives containing the benzodioxole structure exhibited significant larvicidal effects. For instance, compounds with similar substituents demonstrated LC50 values indicating effective toxicity against mosquito larvae .
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| Benzodioxole derivative | 28.9 ± 5.6 | 162.7 ± 26.2 |
| Positive control (Temephos) | <10.94 | - |
These findings indicate that modifications in the benzodioxole structure can enhance biological activity against insect pests.
2. Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Research into similar chlorobenzamide derivatives has shown promising results in inhibiting bacterial growth and acting as disinfectants . The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Study 1: Larvicidal Evaluation
In a study focusing on the larvicidal effects of benzodioxole derivatives, several compounds were synthesized and tested against Aedes aegypti. The results indicated that certain structural modifications significantly enhanced larvicidal potency while maintaining low toxicity to mammalian cells, highlighting their potential for safe use in vector control strategies .
Case Study 2: Antimicrobial Testing
A separate investigation evaluated the antimicrobial efficacy of various chlorobenzamide derivatives, including those structurally related to this compound. The study revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as therapeutic agents .
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Benzodioxole Moiety : This is achieved through reactions involving catechol and formaldehyde.
- Alkylation : The introduction of the ethyl group is done via alkylation reactions.
- Chlorination : The final step includes chlorination to yield the desired chlorobenzamide structure.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated but is hypothesized to involve interactions with specific receptors or enzymes within target organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide with related compounds reveals key differences in substituents and functional groups:
Key Observations:
- Electronic Effects : The 2-chlorobenzamide group in the target compound provides ortho-substitution, which may sterically hinder rotation and enhance rigidity compared to para-substituted analogs (e.g., 3,5-dichloro derivative in ).
- Benzodioxol vs.
- Directing Groups: Unlike the N,O-bidentate group in , the target compound’s benzodioxol-oxyethyl chain may act as a monodentate ligand, altering metal coordination behavior in catalytic applications.
Spectroscopic and Crystallographic Comparisons
- X-ray Crystallography : Compounds like the hydrazinecarboxamide derivative in and the hydroxy-tert-butyl benzamide in were structurally validated via single-crystal X-ray analysis. The target compound likely requires similar methods, with software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) being standard tools .
- NMR Shifts : The benzodioxol group’s protons (δ ~6.5–6.8 ppm in $ ^1H $ NMR) and the 2-chlorobenzamide’s aromatic signals (δ ~7.3–8.0 ppm) would distinguish the target compound from analogs like , which shows methyl resonances (δ ~1.2–1.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
